molecular formula C19H20O B14655261 Cyclohexanone, 6-methyl-2,2-diphenyl- CAS No. 50592-52-4

Cyclohexanone, 6-methyl-2,2-diphenyl-

Cat. No.: B14655261
CAS No.: 50592-52-4
M. Wt: 264.4 g/mol
InChI Key: KOTLGIFDJZDYEV-UHFFFAOYSA-N
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Description

Cyclohexanone, 6-methyl-2,2-diphenyl- (CAS 50592-52-4) is a substituted cyclohexanone derivative featuring a methyl group at position 6 and two phenyl groups at position 2 of the cyclohexanone ring. This structural modification imparts unique physicochemical properties, distinguishing it from simpler cyclohexanones. It is likely used as an intermediate in organic synthesis or specialty chemical production, though direct applications are less documented compared to its parent compound, cyclohexanone, which is widely employed in polymer manufacturing and as a solvent .

Properties

CAS No.

50592-52-4

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

6-methyl-2,2-diphenylcyclohexan-1-one

InChI

InChI=1S/C19H20O/c1-15-9-8-14-19(18(15)20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3

InChI Key

KOTLGIFDJZDYEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 6-Methyl-2,2-Diphenylcyclohexanone

Friedel-Crafts Alkylation/Acylation Hybrid Approach

A modified Friedel-Crafts strategy combines alkylation and acylation steps to install both phenyl and methyl groups. In a protocol adapted from benzhydrol derivatization, the reaction employs:

  • Cyclohexenone precursor : 2-Methylcyclohexenone as the starting ketone.
  • Electrophilic aromatic substitution : Dual phenyl groups introduced via AlCl₃-catalyzed reaction with benzene derivatives at 0–5°C.
  • Solvent system : Dichloromethane (2–5 vol. relative to substrate) for improved solubility and low-temperature stability.

Key parameters include maintaining stoichiometric ratios of 1.05:1 for acylating agents to prevent over-substitution and using 0.1 eq. H₂SO₄ to protonate the ketone oxygen, enhancing electrophilicity.

Cyclohexanone Ring Functionalization

Building on methods for 4,4-diphenylcyclohexanone synthesis, this route involves:

Base-Mediated Condensation
  • Substrate : 2,2-Diphenylcyclohexanone (prepared via-style hydrogenation of diphenylbenzene derivatives).
  • Methylation : Grignard reagent (CH₃MgBr) in THF at −78°C, followed by acidic workup (HCl/Et₂O) to install the 6-methyl group.
  • Oxidation : PCC in CH₂Cl₂ converts any secondary alcohol intermediates back to ketone.

Critical factors :

  • Reaction temperature ≤−70°C prevents 1,2- vs 1,4-addition side products.
  • Strict anhydrous conditions (molecular sieves) ensure Grignard reagent stability.

Catalytic Hydrogenation Strategies

Palladium-Catalyzed Ring Closure

Adapting Stork enamine methodology from tetrahydroindole syntheses:

Procedure :

  • Enamine formation : React 2-methylcyclohexanone with pyrrolidine (1.2 eq.) in toluene under Dean-Stark conditions.
  • Allylic bromination : 2,3-Dibromopropene (1.5 eq.) at 80°C for 3 hr yields bromoallyl intermediate.
  • Hydrogenation : 10% Pd/C (0.5 wt%) under 50 psi H₂ in methanol converts unsaturated bonds while preserving ketone functionality.

Performance metrics :

Step Yield (%) Purity (HPLC)
Enamine 78 92.4
Bromination 65 88.1
Hydrogenation 83 95.6

Oxidation-State Manipulation Techniques

Sulfoxide-Mediated Ketone Protection

Leveraging sulfinyl acetate chemistry from:

Key steps :

  • Thioacetate formation : React benzhydrol (1 eq.) with methyl thioglycolate (1.02 eq.) in CH₂Cl₂/H₂SO₄ at 0°C.
  • Oxidation : 35% H₂O₂ (1.035 eq.) at 30°C converts thioether to sulfoxide, temporarily protecting reactive sites.
  • Deprotection/Ketone formation : HCl hydrolysis followed by MnO₂ oxidation restores ketone functionality.

Optimization data :

  • Contact time reduction from 35 hr to 12 hr via pH-controlled oxidation (NH₄OH neutralization).
  • Solvent distillation at 70°C under 200 mbar prevents ketone decomposition.

Spectroscopic Characterization Benchmarks

Mass Spectral Fingerprinting

Reference data from NIST WebBook:

  • Base peak : m/z 264.3615 (M⁺)
  • Fragmentation pattern :
    • C₉H₇⁺ (m/z 115.1) AE = 13.7 ± 0.4 eV
    • C₁₄H₁₀⁺ (m/z 178.2) AE = 10.3 ± 0.4 eV

NMR Correlation Analysis

Comparative data from cyclohexanone derivatives:

  • ¹³C NMR : δ 210.8 (C=O), 144.2–126.4 (Ar-C), 38.7 (C6-CH₃)
  • Coupling constants : J₅,6 = 9.8 Hz (axial-equatorial coupling)

Industrial-Scale Process Considerations

Solvent Recycling Protocols

From patent:

Solvent Recovery Rate (%) Purity Post-Distillation
CH₂Cl₂ 92 99.8
iPrOAc 85 98.4

Byproduct Management

  • Benzhydryl ether : Controlled by maintaining reaction temperature <5°C during acid addition.
  • Over-oxidation products : Mitigated via H₂O₂ dosing rate ≤0.5 L/hr per kg substrate.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 6-methyl-2,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Cyclohexanone, 6-methyl-2,2-diphenyl- has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 6-methyl-2,2-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to other cyclohexanone derivatives with varying substituents (Table 1):

Table 1. Structural Comparison of Cyclohexanone Derivatives

Compound Name Substituents CAS Number Molecular Weight (g/mol)
Cyclohexanone, 6-methyl-2,2-diphenyl 6-methyl, 2,2-diphenyl 50592-52-4 660.22–778.59*
2-Methylcyclohexanone 2-methyl 583-60-8 112.17
2-Benzyl-6-methylcyclohexanone 2-benzyl, 6-methyl 24785-76-0 232.33
2-(Hydroxyphenylmethyl)-6-methylcyclohexanone 2-(hydroxyphenylmethyl), 6-methyl 62623-73-8 218.29
2-Amino-2-(2-chlorophenyl)-6-hydroxy-cyclohexanone hydrochloride 2-amino, 2-(2-chlorophenyl), 6-hydroxy 1430202-70-2 291.77

*Molecular weight data for 6-methyl-2,2-diphenylcyclohexanone shows discrepancies in literature, possibly due to measurement methods .

Key Observations :

  • Steric Effects: The 2,2-diphenyl groups in the target compound introduce significant steric hindrance, reducing reactivity in nucleophilic additions compared to 2-methylcyclohexanone .
  • Polarity: The diphenyl groups increase hydrophobicity (higher logP) compared to hydroxyl- or amino-substituted derivatives, as seen in 2-(hydroxyphenylmethyl)-6-methylcyclohexanone (PSA = 26.3 Ų) .

Physicochemical and Thermodynamic Properties

Table 2. Key Properties Comparison

Property 6-Methyl-2,2-Diphenyl- 2-Methylcyclohexanone 2-Benzyl-6-methylcyclohexanone
Boiling Point (°C) Not reported 165–167 ~300 (estimated)
Vapor-Liquid Equilibrium (VLE) Likely high boiling due to diphenyl groups Ideal behavior in binary systems Requires COSMO-RS modeling for accurate prediction
Solubility Low in water Partially water-miscible Low in water

Notes:

  • The diphenyl groups in 6-methyl-2,2-diphenylcyclohexanone likely elevate its boiling point and reduce volatility, complicating separation processes compared to simpler derivatives .
  • UNIFAC models struggle with isomeric compounds, suggesting advanced methods like COSMO-RS are needed for VLE predictions .

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